molecular formula C20H20ClN3O4 B2389139 N-(5-chloro-2-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide CAS No. 899992-61-1

N-(5-chloro-2-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide

Cat. No. B2389139
CAS RN: 899992-61-1
M. Wt: 401.85
InChI Key: RRCZLYMVSDFADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide is a chemical compound that has been extensively studied in scientific research. It is a member of the piperidine class of compounds and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(5-chloro-2-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide is not fully understood. However, it has been shown to act as an inhibitor of various ion channels, including the voltage-gated sodium channel and the transient receptor potential channel. It has also been shown to have an effect on the activity of enzymes involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have an analgesic effect, as well as anti-inflammatory and anti-cancer properties. It has also been shown to have an effect on the central nervous system, including the ability to modulate pain perception and to act as a neuroprotectant.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It also has a well-defined mechanism of action and has been extensively studied in scientific research. However, it also has some limitations, including its potential toxicity and the need for further study to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-(5-chloro-2-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide. One potential direction is the development of new drugs based on its structure and mechanism of action. Another potential direction is the further study of its potential applications in the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and to determine its potential toxicity in humans.

Synthesis Methods

The synthesis of N-(5-chloro-2-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide involves several steps. The first step involves the reaction of 5-chloro-2-nitrobenzoic acid with p-toluidine to form N-(5-chloro-2-nitrobenzoyl)-p-toluidine. This intermediate is then reacted with piperidine-1-carboxylic acid to form the final product, this compound.

Scientific Research Applications

N-(5-chloro-2-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide has been extensively studied in scientific research. It has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a pesticide and as a tool for studying the function of ion channels.

properties

IUPAC Name

N-(5-chloro-2-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4/c1-14-5-8-16(9-6-14)23(20(26)22-11-3-2-4-12-22)19(25)17-13-15(21)7-10-18(17)24(27)28/h5-10,13H,2-4,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCZLYMVSDFADN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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